VU0001171
Description
Properties
CAS No. |
307506-49-6 |
|---|---|
Molecular Formula |
C16H14N4O |
Molecular Weight |
278.32 |
IUPAC Name |
4-[(1E)-[2-(3-methylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]phenol |
InChI |
InChI=1S/C16H14N4O/c1-11-16(19-15-5-3-2-4-14(15)18-11)20-17-10-12-6-8-13(21)9-7-12/h2-10,21H,1H3,(H,19,20)/b17-10+ |
InChI Key |
WDPUHMPVZBSBGB-LICLKQGHSA-N |
SMILES |
OC1=CC=C(/C=N/NC2=NC3=CC=CC=C3N=C2C)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VU0001171, VU 0001171, VU-0001171 |
Origin of Product |
United States |
Detailed Research Findings on Vu0001171
Target Identification and Validation: Metabotropic Glutamate Receptor 4 (mGluR4)
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play crucial roles in modulating synaptic transmission and neuronal excitability in the central nervous system. citeab.comwikipedia.org mGluR4 is a member of Group III mGluRs, which are primarily located on presynaptic terminals. citeab.comfishersci.becenmed.com These receptors function as autoreceptors or heteroceptors, and their activation typically leads to a decrease in neurotransmitter release. citeab.comcenmed.com mGluR4 is notably abundant in brain regions such as the cerebellum, cortex, and basal ganglia, areas critical for motor control and other neurological functions. nih.govguidetopharmacology.orgcenmed.com The therapeutic potential of targeting mGluR4 has garnered significant attention, particularly in the context of neurological and psychiatric disorders. nih.govnih.govcenmed.com
Molecular Architecture and Subunit Organization of mGluR4
mGluRs, including mGluR4, share a basic architecture characteristic of Class C GPCRs. fishersci.benih.gov They possess a large extracellular amino-terminal domain (ATD) responsible for agonist binding, a cysteine-rich domain (CRD), a transmembrane domain (7TM) consisting of seven alpha helices, and an intracellular C-terminal domain. fishersci.bezhanggroup.orgwikipedia.org The ATD is often referred to as the "Venus-Fly Trap" (VFT) domain due to its bilobed structure that closes upon ligand binding. wikipedia.org
Functional mGluRs exist as dimers, typically homodimers, although heterodimerization can also occur. guidetopharmacology.org Dimerization is considered essential for their proper function. guidetopharmacology.org The dimerization interface involves both the ATD and the 7TM domains. guidetomalariapharmacology.org Super-resolution imaging studies have revealed that mGluR4 is organized in small nanodomains at presynaptic active zones, often containing one to two receptor subunits. nih.govguidetopharmacology.org These nanodomains are frequently found in close proximity to key proteins involved in neurotransmitter release, such as voltage-dependent CaV2.1 channels and Munc-18-1. nih.govguidetopharmacology.orgnih.gov This close association suggests a mechanism for rapid regulation of neurotransmitter release by mGluR4. nih.govguidetopharmacology.org
Coupling Mechanisms and Intracellular Signaling Cascades Mediated by mGluR4
Group III mGluRs, including mGluR4, are negatively coupled to adenylate cyclase via Gαi/o proteins. citeab.comfishersci.becenmed.comcenmed.com Activation of mGluR4 by its endogenous ligand, glutamate, leads to the inhibition of adenylate cyclase activity, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. citeab.comnih.govcenmed.comcenmed.com This reduction in cAMP can influence various downstream signaling pathways. citeab.comnih.govcenmed.com
Beyond the canonical Gi/o coupling, mGluRs can also modulate other signaling cascades and interact with various intracellular proteins. zhanggroup.orgwikipedia.org The intracellular domains, particularly the C-terminus, provide interaction sites for regulatory proteins, enzymes, scaffolds, and cytoskeletal anchor proteins, which can influence receptor localization, turnover, and signaling efficacy. zhanggroup.org For instance, the activation of mGluR4 has been shown to decrease the level of phosphorylated AKT in certain cell types. cenmed.com The precise complement of intracellular signaling pathways modulated by mGluR4 can vary depending on the cell type and its subcellular localization. zhanggroup.org
Mechanism of Positive Allosteric Modulation by this compound
Positive allosteric modulators (PAMs) represent a class of compounds that bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (glutamate) binds. nih.govnih.gov By binding to this allosteric site, PAMs enhance the receptor's response to the orthosteric agonist without directly activating the receptor themselves. nih.govnih.gov This mechanism offers a way to fine-tune the receptor's activity and potentially provide more selective therapeutic effects compared to orthosteric agonists. nih.gov this compound has been identified and characterized as a potent and efficacious positive allosteric modulator of human mGluR4. nih.gov
Potentiation of Orthosteric Agonist (Glutamate) Efficacy and Potency
As a PAM, this compound enhances the function of mGluR4 in the presence of glutamate. Research has demonstrated that this compound potentiates the response to glutamate in cellular assays expressing human mGluR4. nih.gov This potentiation manifests as an increase in both the efficacy (maximal response) and the potency (sensitivity) of glutamate at the receptor. nih.gov For instance, this compound has been reported to increase the maximal response to glutamate to 141% of the glutamate maximum. nih.gov
Characterization of Leftward Shifts in Glutamate Concentration-Response Curves
A hallmark of positive allosteric modulation is the ability of the modulator to shift the concentration-response curve of the orthosteric agonist to the left. nih.govnih.gov This leftward shift indicates that a lower concentration of the orthosteric agonist (glutamate) is required to achieve a given level of receptor activation in the presence of the PAM. nih.govnih.gov this compound has been shown to induce a significant leftward shift in the glutamate concentration-response curve at human mGluR4. nih.gov Notably, this compound demonstrated a 36-fold leftward shift of the glutamate response at a concentration of 30 μM, which was reported as the largest fold shift observed for an mGluR4 PAM at the time of its characterization. nih.gov
The following table summarizes some key pharmacological parameters of this compound:
Table 1: Pharmacological Parameters of this compound at human mGluR4
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Comparing this compound to other reported mGluR4 PAMs highlights its relative potency and ability to induce a substantial leftward shift in the glutamate response curve.
Table 2: Comparison of Selected mGluR4 PAMs
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Allosteric Binding Site Modalities and Cooperativity with Orthosteric Ligands
Allosteric modulators like this compound bind to sites on the receptor that are topologically distinct from the orthosteric ligand-binding site located in the ATD. wikipedia.orgnih.gov For Class C GPCRs, the allosteric binding site is typically located within the transmembrane domain (7TM). wikipedia.orgnih.gov The binding of a PAM to its allosteric site induces conformational changes in the receptor protein. nih.govnih.gov These conformational changes can influence the orthosteric binding site, increasing the affinity of the receptor for the endogenous ligand (glutamate) or enhancing the efficiency of receptor activation upon glutamate binding. nih.gov
The potentiation observed with this compound suggests positive cooperativity between the allosteric binding site and the orthosteric site. nih.gov This means that the binding of this compound to its site facilitates the binding and/or efficacy of glutamate at its site. While the precise structural details of this compound's binding site on mGluR4 require further investigation, studies with other mGluR PAMs suggest that these allosteric sites can be relatively shallow. nih.gov The interaction between the allosteric modulator and the receptor's transmembrane helices can stabilize an active state of the receptor, promoting optimal coupling with intracellular signaling partners like G proteins. wikipedia.orgguidetomalariapharmacology.org The ability of this compound to enhance both glutamate potency and maximal efficacy is indicative of positive activation cooperativity. nih.gov
Receptor Selectivity Profile of this compound
The pharmacological profile of a compound includes its activity and selectivity across a range of receptors. For compounds targeting specific G protein-coupled receptors (GPCRs) like the metabotropic glutamate receptors (mGluRs), understanding their interaction with different subtypes and potential off-target effects is crucial for characterizing their mechanism of action.
Assessment of Specificity Against Other mGluR Subtypes (e.g., mGluR1, mGluR2, mGluR3, mGluR5, mGluR6, mGluR7, mGluR8)
Studies have investigated the selectivity of this compound across the various mGluR subtypes. When screened in both activation and inhibition assays designed to assess selectivity versus other mGluRs, this compound demonstrated high selectivity for mGluR4. nih.gov It was observed to be highly selective for mGluR4 in both activation (EC20 glutamate potentiation) and inhibition (depression of EC80) assays. nih.gov Notably, this compound did not act as an antagonist at any of the mGluR subtypes tested. nih.gov Moderate activation was observed for mGluR1 and mGluR8, but only at a relatively high concentration of 30 μM. nih.gov This selectivity profile represents an improvement compared to some earlier mGluR4 positive allosteric modulators (PAMs), such as PHCCC and VU0080241, which exhibited significant antagonist activity at mGluR1. nih.gov Previous investigations also reported that this compound did not show obvious binding activity with off-target mGluR subtypes. frontiersin.org
Evaluation of Off-Target Activity at Non-mGluR Receptors
While the primary focus of the available research on this compound is its activity at mGluR4 and its selectivity within the mGluR family, comprehensive off-target profiling at non-mGluR receptors is a standard part of pharmacological characterization. Although specific data detailing this compound's activity at a broad panel of non-mGluR targets were not extensively provided in the search results, the importance of such evaluations is recognized in the field of mGluR PAM research. For instance, another mGluR4 PAM, ADX88178, was noted to possess a favorable selectivity window not only against other mGluRs but also against non-GPCR targets. addextherapeutics.com The effective concentrations of this compound observed in some cellular contexts, such as cultured mouse cortical neurons (10 and 30 μM) and rat neural stem cells (30 μM), were higher than its potency at human mGluR4 (EC50 = 798 nM or 1.7 μM depending on the assay context). nih.govfrontiersin.org This difference in effective concentrations across cell types and assays may be influenced by factors including relative mGluR4 expression levels and the pathophysiological state of the cells, and could potentially involve off-target effects at higher concentrations, although this requires further investigation. frontiersin.org
Methodologies for In Vitro Pharmacological Characterization
The in vitro pharmacological characterization of compounds like this compound at mGluR4 employs a variety of techniques to assess their potency, efficacy, and mechanism of action. These methods provide detailed insights into how the compound interacts with the receptor at a molecular and cellular level.
Cell-Based Functional Assays (e.g., Calcium Mobilization Assays using mGluR4/Gqi5 CHO Cells)
Cell-based functional assays are widely used to measure the activity of compounds at GPCRs. For mGluR4, which is negatively coupled to adenylyl cyclase via Gαi/o proteins, functional assays often involve monitoring downstream signaling events. addextherapeutics.com Calcium mobilization assays are a common method, particularly when the receptor is coupled to calcium signaling through the use of chimeric G proteins like Gqi5. nih.govnih.gov In high-throughput screening (HTS) campaigns aimed at identifying mGluR4 PAMs, including the discovery of this compound, Chinese hamster ovary (CHO) cells expressing human mGluR4 and the chimeric Gqi5 protein have been utilized. nih.govnih.gov This setup couples mGluR4 activation to calcium mobilization, allowing for the detection of compounds that potentiate glutamate-induced calcium transients. nih.gov These assays measure the mobilization of intracellular calcium and are compatible with fluorometric imaging plate reader formats. guidetopharmacology.orgmdpi.com this compound was identified in such an HTS campaign using human mGluR4/Gqi5 CHO cells, where it demonstrated a concentration-dependent potentiation of a submaximal (EC20) concentration of glutamate. nih.gov
Radioligand Binding Displacement Studies and Allosteric Probe Development
Radioligand binding assays are fundamental techniques for studying the interaction of ligands with their target receptors, providing quantitative data on binding affinity, kinetics, and receptor density. oncodesign-services.comsygnaturediscovery.comoncodesign-services.com These assays utilize a radioactively labeled ligand (radioligand) to measure binding to the receptor. oncodesign-services.comoncodesign-services.com In the context of allosteric modulators like this compound, radioligand binding studies can help characterize their interaction with the allosteric site and their effect on the binding of orthosteric ligands like glutamate. nih.gov Competition binding formats, where an unlabeled compound competes with a radioligand for binding to the receptor, are used to determine the affinity of the unlabeled compound. sygnaturediscovery.comoncodesign-services.com For mGluR4 PAMs, radioligand binding assays can investigate the co-operative binding between the allosteric modulator and orthosteric glutamate. nih.gov While general principles of radioligand binding and its relevance to mGluR4 allosteric modulators are established, specific detailed studies using radioligand binding displacement with this compound were not prominently featured in the provided search results, although the development of allosteric probes for mGluR4 is an area of research.
Structure Activity Relationship Sar and Chemical Biology of Vu0001171 Analogs
Discovery and Initial Hit Validation
The identification and initial validation of VU0001171 were key steps in establishing its potential as an mGluR4 PAM.
Identification of this compound via High-Throughput Screening (HTS) Campaigns
This compound was identified as a novel mGluR4 positive allosteric modulator through high-throughput screening (HTS) campaigns. nih.govnih.gov These screens were designed to find compounds that could potentiate the activity of the mGluR4 receptor. Specifically, this compound (referred to as compound 6 in some studies) was among the hits identified from a screen that utilized human mGluR4/Gqi5 CHO cells. nih.gov
Confirmation of Reproducible Activity and Initial Concentration-Response Analysis
Following its identification in the HTS, this compound underwent confirmation of its activity and initial concentration-response analysis. Evaluation of HTS stocks with full concentration-response curves confirmed this compound as a notable hit. nih.gov It demonstrated a concentration-dependent potentiation of an EC20 concentration of glutamate (B1630785) in human mGluR4/Gqi5 CHO cells. nih.gov this compound exhibited an EC50 for potentiation of 1.7 μM in this assay and showed no effect on mGluR4 in the absence of glutamate, indicating its allosteric mechanism. nih.gov Further characterization reported an EC50 of 650 nM, achieving 141% of the maximum glutamate response (Glu Max) and producing a significant 36-fold shift in the glutamate response curve at a concentration of 30 μM. nih.gov This 36-fold shift was noted as one of the largest reported for a Class C GPCR at the time. nih.gov
The initial activity data for this compound can be summarized as follows:
| Parameter | Value | Assay System | Citation |
| Potentiation EC50 | 1.7 μM | human mGluR4/Gqi5 CHO cells | nih.gov |
| Potentiation EC50 | 650 nM | human mGluR4/Gqi5 CHO cells | nih.gov |
| Efficacy (% Glu Max) | 141% | human mGluR4/Gqi5 CHO cells | nih.gov |
| Fold Shift (at 30 μM) | 36-fold | human mGluR4/Gqi5 CHO cells | nih.gov |
| Activity alone | No effect | human mGluR4/Gqi5 CHO cells | nih.gov |
Chemical Scaffolds and Structural Determinants of Activity
Understanding the chemical scaffold of this compound and comparing it to other mGluR4 PAM chemotypes provides insight into the structural features important for activity.
Analysis of the Functionalized Benzylidene Hydrazinyl-3-Methylquinazoline Scaffold
This compound is based on a functionalized benzylidene hydrazinyl-3-methylquinazoline scaffold. nih.gov To understand the structure-activity relationship of this chemotype, an iterative analog library synthesis approach was employed. nih.gov This involved systematically altering functional groups on the core scaffold, particularly the aromatic group at the hydrazino imine terminus, to assess their impact on mGluR4 PAM activity. nih.gov However, studies revealed a notably "flat" SAR for this compound, indicating that most structural modifications resulted in a complete loss of mGluR4 PAM activity. nih.gov
Comparative Studies with Related mGluR4 PAM Chemotypes (e.g., Bis-2,3-Dihydroquinazolin-4(1H)-One Core)
In addition to the functionalized benzylidene hydrazinyl-3-methylquinazoline scaffold of this compound, other distinct chemotypes have been identified as mGluR4 PAMs. One such chemotype is based on a bis-2,3-dihydroquinazolin-4(1H)-one core, represented by compounds like VU0092145. nih.gov Comparative studies between these different scaffolds, including this compound and VU0092145, were conducted as part of the mGluR4 HTS hit validation and SAR exploration. nih.govnih.gov Other mGluR4 PAMs and ago-potentiators that have been studied include (-)-PHCCC, VU0080241, and VU0155041, each possessing different core structures. nih.govnih.govuni-regensburg.deabcam.com While these compounds represent diverse structural classes of mGluR4 modulators, detailed comparative SAR analysis across all these chemotypes in the provided sources is limited, with the focus primarily on the challenges encountered with the this compound and VU0092145 series due to their shallow SAR. nih.gov VU0155041, for instance, is described as a selective positive allosteric modulator with reported EC50 values of 798 nM and 693 nM at human and rat mGluR4 receptors, respectively. abcam.com
Challenges in Hit-to-Lead and Lead Optimization
The hit-to-lead and lead optimization phases for mGluR4 PAMs, particularly for chemotypes like this compound, have presented significant challenges. A major difficulty encountered with this compound and other confirmed HTS hits was the "shallow SAR". nih.govaddextherapeutics.com This meant that despite identifying active initial hits, even minor structural modifications often led to a complete loss of the desired mGluR4 PAM activity. nih.gov This lack of a clear and exploitable SAR made the process of optimizing potency, efficacy, selectivity, and other drug-like properties particularly difficult for this chemotype. nih.gov The challenges in translating hits with shallow SAR into viable lead compounds have been a notable aspect of research in this area. nih.gov
Characterization of "Flat" or "Shallow" SAR Phenomena in Allosteric Ligands
The SAR of this compound has been characterized as "flat" or "shallow". nih.gov This phenomenon is not uncommon among allosteric ligands and represents a significant challenge in the hit-to-lead stage of drug discovery for targets like mGluR4. nih.gov A flat SAR implies that even slight structural modifications to the compound result in little to no significant change in biological activity. nih.gov This lack of a clear relationship between structural changes and activity makes traditional SAR-driven optimization strategies difficult. nih.gov One proposed explanation for this "flat" SAR in this compound and similar compounds like PHCCC and VU0092415 is that the allosteric binding sites they occupy are themselves very shallow. nih.gov This contrasts with orthosteric sites, which are often deeper and allow for more extensive interactions with ligands, leading to more pronounced SAR.
Implications for Derivatization and Analogue Design Strategies
The observation of a flat SAR for this compound has significant implications for strategies involving derivatization and analogue design. nih.gov Traditional approaches that rely on systematic modifications to map the binding site and improve potency or efficacy are less effective when the SAR is shallow. nih.gov The inability to replace certain labile or non-drug-like moieties while retaining activity further complicates the design process. nih.gov This suggests that the allosteric site bound by this compound may have limited tolerance for structural variations, restricting the chemical space available for optimization. nih.gov The challenge is to identify modifications that can navigate this shallow binding site effectively to improve desirable properties without losing activity.
Iterative Synthesis and Structure-Activity Relationship Development
An iterative analog library synthesis approach was employed to rapidly evaluate the SAR for this compound. nih.gov This process involved systematically altering different parts of the molecule to understand their contribution to activity. nih.gov
Systematic Modification of Key Functional Groups and Their Impact on Potency and Efficacy
Initial iterative synthesis efforts focused on altering the aromatic group at the hydrazino imine terminus of this compound to determine which functional groups would be tolerated. nih.gov Unfortunately, these attempts were largely unsuccessful, with many modifications leading to inactive compounds. nih.gov This reinforced the observation of a flat SAR and highlighted the difficulty in making even seemingly minor changes while retaining mGluR4 PAM activity. nih.gov The impact of these modifications on potency (EC50) and efficacy (% Glu Max and fold shift) was evaluated, and the lack of significant improvements or even retention of activity underscored the challenges associated with this scaffold. nih.gov
Strategies for Improving Allosteric Ligand Properties (e.g., Fluorine Walk Strategy)
Given the challenges posed by flat SARs in allosteric ligand optimization, alternative strategies are often explored. One such strategy is the "fluorine walk". nih.gov While not specifically detailed for this compound in the provided text, the fluorine walk involves systematically substituting hydrogen atoms with fluorine atoms at different positions on the molecular scaffold. nih.gov Fluorine substitution can subtly alter electronic and lipophilic properties and potentially improve metabolic stability and pharmacokinetic profiles. nih.gov In other chemotypes, this strategy has proven successful in identifying positions tolerant of change and improving allosteric ligand properties, even when larger groups are not tolerated. nih.gov This approach represents a potential first-tier strategy in allosteric ligand optimization when faced with shallow SAR. nih.gov
Computational Approaches in SAR Elucidation
Computational approaches play an increasingly important role in modern drug discovery, including the elucidation of SAR. nih.govrowan.edusilicos-it.be These methods can complement experimental efforts by providing insights into ligand-receptor interactions and predicting the activity of novel compounds. silicos-it.becollaborativedrug.com
In Silico Design and Virtual Library Generation for Allosteric Sites
Extensive research in chemical biology and medicinal chemistry utilizes in silico methods, including computational design and virtual library generation, to explore potential drug candidates targeting specific protein sites, including allosteric sites nih.gov. These computational approaches can aid in predicting allosteric sites and identifying potential modulators. Virtual screening of compound libraries, which can be pre-existing or computationally generated, is a common strategy to identify molecules with predicted binding affinity to target sites nih.gov. While these methodologies are widely applied in the study of structure-activity relationships and the identification of allosteric modulators for various biological targets, specific detailed research findings on the in silico design and virtual library generation for allosteric sites directly pertaining to this compound or its analogs were not identified within the scope of the conducted literature search.
Preclinical Pharmacological Evaluation and Therapeutic Potential of Vu0001171
In Vitro Neurobiological Assessments
In vitro studies are crucial for understanding the fundamental effects of compounds like VU0001171 on neuronal function before moving to more complex in vivo models. These assessments often involve cultured neuronal systems to examine effects on electrical activity and communication between neurons.
Effects on Neuronal Excitability and Synaptic Transmission in Cultured Systems
Neuronal excitability refers to the capacity of a neuron to generate action potentials, the electrical signals that neurons use to communicate. Synaptic transmission is the process by which one neuron communicates with another at a synapse. This involves the release of neurotransmitters and their binding to receptors on the postsynaptic neuron, altering its excitability. nih.govyale.edu In vitro systems, such as cultured neurons, allow for controlled environments to study how a compound influences these processes. scitechdaily.comnih.gov Changes in voltage-dependent currents and the efficacy of synaptic connections can be measured to determine a compound's impact on neuronal network activity. nih.govanr.fr
Efficacy in Preclinical Animal Models of Neurological Dysfunction
Preclinical animal models are essential for evaluating the potential therapeutic efficacy of compounds in a living system that mimics aspects of human neurological disorders. Rodent models are commonly used due to their genetic tractability and physiological similarities to humans in many respects relevant to neurological function. nih.govconductscience.com
Investigation of Antiparkinsonian Effects in Rodent Models of Parkinson's Disease
Parkinson's Disease (PD) is characterized by the degeneration of dopaminergic neurons, leading to motor deficits. conductscience.commdpi.com Rodent models of PD are utilized to study the disease's pathology and evaluate potential treatments. These models often involve inducing dopaminergic neuron loss through neurotoxins or genetic modifications. nih.govpsychogenics.com Behavioral tests are then used to assess motor function and other PD-like symptoms. nih.govmdpi.compsychogenics.com this compound has been evaluated as a preclinical candidate for the treatment of Parkinson's Disease, likely due to its activity at the mGluR4 receptor, which is expressed in areas relevant to PD pathophysiology, such as the striatum and globus pallidus. scispace.comguidetomalariapharmacology.org While specific detailed findings on this compound's antiparkinsonian effects in rodent models are not extensively detailed in the provided snippets, its evaluation in this context suggests potential based on its mechanism of action.
Assessment of Neuroprotective Capabilities in In Vivo Models
Neuroprotection refers to the preservation of neuronal structure and function. Assessing neuroprotective capabilities in in vivo models involves determining if a compound can prevent or reduce neuronal damage and death caused by various insults, such as ischemia or neurotoxins. mdpi.comnih.govd-nb.info These studies often involve inducing a neurological injury in animals and then treating them with the compound to see if it mitigates the damage compared to untreated controls. Markers of neuronal health and survival are assessed through techniques like immunohistochemistry and Western blot analysis. mdpi.com While the provided information mentions the concept of neuroprotection and in vivo models mdpi.comnih.govd-nb.infobiorxiv.orgnih.gov, specific data on this compound's neuroprotective effects in in vivo models is not explicitly detailed. However, its investigation in the context of neurological disorders suggests this is an area of research.
Exploration of Potential in Other Neurodegenerative and Neuromuscular Disorders
Beyond Parkinson's disease, this compound's potential is being explored in other neurodegenerative and neuromuscular disorders. cellectricon.comgoogle.comnih.govnmdcongress.orgpracticalneurology.comnih.govdovepress.com Neurodegenerative disorders involve the progressive loss of neurons, while neuromuscular disorders affect the muscles and the nerves that control them. nih.govnih.gov Given this compound's modulation of GABAergic transmission and its activity at mGluR4 receptors, which are involved in various neural circuits, it is plausible that it could have relevance in conditions where imbalances in these systems contribute to pathology. google.com The provided information broadly mentions the exploration of compounds in these disease areas cellectricon.comgoogle.comnmdcongress.orgpracticalneurology.comdovepress.com, and one source explicitly lists this compound in the context of treating neuromuscular or neurologic diseases by potentially reducing GABAergic or glycinergic inhibitory overstimulation. google.com This suggests a broader potential therapeutic scope for this compound beyond Parkinson's disease.
Relevance to Conditions Associated with Inhibitory Neurotransmitter Overstimulation
Inhibitory neurotransmitters, primarily gamma-aminobutyric acid (GABA) and glycine, play a critical role in regulating neuronal excitability within the central nervous system (CNS). nih.gov Disruptions in the function of these neurotransmitter systems, leading to excessive inhibitory signaling or "overstimulation," have been hypothesized to contribute to the pathophysiology of various neuromuscular and neurological diseases. This hypothesis suggests that while excitatory overstimulation is often reported in these conditions, it might, in some cases, be a homeostatic response to underlying inhibitory overstimulation.
The potential therapeutic strategy of reducing GABAergic and/or glycinergic inhibitory neurotransmitter overstimulation is being investigated for treating such disorders. This compound is a compound that has been identified in this context, specifically mentioned for its capability to reduce GABAergic and/or glycinergic inhibitory neurotransmitter activity overstimulation. This mechanism of action positions this compound as a potential agent for addressing conditions where this imbalance is believed to play a significant role.
Efficacy in Models of Huntington's Disease and Amyotrophic Lateral Sclerosis (ALS)-like Syndromes
Based on the hypothesis that inhibitory neurotransmitter overstimulation contributes to neuromuscular and neurological diseases, including Amyotrophic Lateral Sclerosis (ALS) and ALS-like disorders, compounds that reduce this overstimulation are being explored as potential treatments. This compound is among the compounds identified as capable of reducing GABAergic and/or glycinergic activity, which is relevant to treating ALS and ALS-like disorders by mitigating this proposed overstimulation.
While detailed preclinical efficacy data specifically for this compound in animal models of Huntington's disease or ALS-like syndromes were not available in the provided search results, the rationale for its potential in these areas stems from its proposed mechanism of reducing inhibitory neurotransmitter overstimulation, a phenomenon implicated in these conditions. Research in Huntington's disease models, such as the R6/2 and zQ175 mouse models, is ongoing to understand disease progression and evaluate potential therapeutic interventions. Similarly, various animal models are utilized to study ALS and ALS-like syndromes. The potential efficacy of this compound in these models would be assessed by its ability to ameliorate disease-relevant phenotypes linked to inhibitory overstimulation.
Pharmacokinetic Considerations in Preclinical Development
Understanding the pharmacokinetic properties of a compound is crucial during preclinical development, particularly for agents targeting the central nervous system. This includes evaluating how the compound is absorbed, distributed, metabolized, and excreted.
Assessment of Central Nervous System (CNS) Penetration and Brain Exposure in Animal Models
For a compound to exert therapeutic effects on neurological disorders, it must be able to cross the blood-brain barrier (BBB) and achieve sufficient exposure within the CNS. Preclinical studies in animal models are essential for assessing CNS penetration and brain exposure. Various animal models, including rodents and larger animals, are used to study BBB permeability and the distribution of compounds within the brain.
Assessment of CNS penetration often involves determining the unbound brain-to-plasma concentration ratio (Kp,uu), which provides an indication of the extent to which a compound distributes into brain tissue and is freely available to interact with targets. Factors such as the compound's lipophilicity, molecular weight, and interactions with efflux transporters at the BBB can influence its CNS penetration. While the general principles and methods for assessing CNS penetration in animal models are well-established, specific data detailing the CNS penetration and brain exposure of this compound in animal models were not available in the provided search results. However, given its proposed application in neurological diseases, evaluation of its ability to reach therapeutic concentrations in the brain would be a critical aspect of its preclinical development.
Implications for Neuropharmacological Applications
The potential neuropharmacological applications of this compound are directly linked to its proposed mechanism of reducing inhibitory neurotransmitter overstimulation and its ability to reach relevant concentrations in the CNS. If this compound demonstrates adequate CNS penetration and brain exposure in preclinical studies, it would support its further investigation as a therapeutic agent for neurological conditions associated with this type of neurotransmitter imbalance.
The implication for neuropharmacological applications is that this compound could potentially modulate neuronal activity by targeting the overactive inhibitory systems, thereby offering a novel approach for treating diseases like ALS and potentially other neurological disorders where GABAergic and/or glycinergic overstimulation is implicated. Successful preclinical pharmacokinetic profiling, demonstrating favorable CNS exposure, would be a necessary step in advancing this compound towards clinical evaluation for these indications.
Broader Biological Context and Physiological Significance of Mglur4
Anatomical Distribution and Expression Patterns of mGluR4 in the Central Nervous System
The precise localization of mGluR4 within the CNS provides insights into its functional roles in specific neural circuits.
mGluR4 exhibits a distinct distribution throughout the mammalian brain, with particularly high expression levels observed in several key regions. Intense labeling has been found in the cerebellar cortex, basal ganglia, sensory relay nuclei of the thalamus, and certain areas of the hippocampus. ox.ac.ukfrontiersin.orgnih.govjneurosci.org Within the basal ganglia, mGluR4 is present in the striatum, globus pallidus, and substantia nigra pars reticulata. ox.ac.ukjneurosci.org In the hippocampus, prominent mGluR4 labeling is noted in the dentate molecular layer and the CA1-3 strata lacunosum moleculare and oriens (B10768531). ox.ac.ukjneurosci.org The receptor is also expressed in the cerebral cortex, including the neocortex and piriform cortex, as well as the olfactory bulb, lateral septum, septofimbrial nucleus, lateral and basolateral amygdaloid nuclei, and the superficial grey of the superior colliculus. frontiersin.orgnih.govresearchgate.net
Table 1: Key Brain Regions with High mGluR4 Expression
| Brain Region | Specific Areas Mentioned |
| Cerebellar Cortex | Granule cell layer jneurosci.org |
| Basal Ganglia | Striatum, Globus Pallidus, Substantia Nigra pars reticulata, Entopeduncular nucleus ox.ac.ukjneurosci.orgnih.gov |
| Thalamus | Sensory relay nuclei ox.ac.uknih.gov |
| Hippocampus | Dentate molecular layer, CA1-3 strata lacunosum moleculare and oriens ox.ac.ukjneurosci.org |
| Cerebral Cortex | Neocortex, Piriform cortex nih.govresearchgate.net |
| Olfactory Bulb | |
| Amygdala | Lateral and basolateral nuclei nih.gov |
| Superior Colliculus | Superficial grey nih.gov |
A prominent feature of mGluR4 localization is its enrichment at presynaptic terminals. patsnap.comox.ac.ukfrontiersin.orgnih.govpatsnap.commdpi.commolbiolcell.orgbiorxiv.org It is often found within the active zone of synaptic boutons, where neurotransmitter release occurs. ox.ac.uk This presynaptic localization allows mGluR4 to function as an autoreceptor, regulating the release of its own ligand, glutamate (B1630785), thereby acting as a feedback mechanism to maintain synaptic homeostasis. ox.ac.ukpatsnap.com In some areas, such as the basal ganglia, mGluR4 can also be found on GABAergic terminals, suggesting a role as a presynaptic heteroreceptor that modulates the release of other neurotransmitters like GABA. ox.ac.uk While primarily presynaptic, some evidence suggests potential postsynaptic localization of mGluR4 in specific brain regions like the hippocampus and retina. jneurosci.org
Regional Localization in Brain Structures (e.g., Cerebellum, Basal Ganglia, Hippocampus, Neocortex)
Physiological Roles of mGluR4 in Neural Circuits
mGluR4 plays a significant role in modulating the activity of neural circuits, influencing processes critical for normal brain function.
Metabotropic glutamate receptors, including Group III members like mGluR4, are important modulators of synaptic transmission and contribute to synaptic plasticity. patsnap.commdpi.comheraldopenaccess.usresearchgate.netnih.govfrontiersin.org They are involved in regulating ionic homeostasis and maintaining the balance between excitatory and inhibitory neurotransmission. heraldopenaccess.usresearchgate.net At the presynaptic level, mGluR4 activation can influence synaptic efficacy by affecting intracellular calcium levels and modulating neurotransmitter release, primarily leading to an inhibition of glutamate release. patsnap.comnih.govnih.gov This regulatory function has led to mGluR4 being described as a "gatekeeper" of future synaptic plasticity, contributing to physiological state transitions. researchgate.net
The high expression of mGluR4 in the basal ganglia, a brain region fundamental for motor control, highlights its involvement in motor function. nih.govpatsnap.com Activation of mGluR4 has been shown to reduce the overactivity of glutamatergic neurons in the basal ganglia, a phenomenon relevant to the pathophysiology of Parkinson's disease. patsnap.com Preclinical studies investigating mGluR4 PAMs have demonstrated their potential to alleviate motor symptoms in animal models of Parkinson's disease. patsnap.comnih.govaddextherapeutics.compnas.orgfrontiersin.org Beyond motor control, mGluR4 is also implicated in cognitive processes, including learning and memory, although its precise contributions to cognition are still under investigation. nih.goveneuro.org Furthermore, dysregulation of glutamate signaling is associated with affective disorders such as anxiety and depression. Studies utilizing animal models have indicated that mGluR4 PAMs may exert anxiolytic and antidepressant-like effects. patsnap.compatsnap.comaddextherapeutics.com Research also suggests that mGluR4 activation can impact the rewarding properties of substances like alcohol and influence cocaine-induced locomotor sensitization. nih.gov
Contribution to Synaptic Plasticity and Homeostasis
Genetic and Allelic Variants of mGluR4 and Associated Phenotypes
The gene encoding the mGluR4 receptor is known as GRM8. genecards.org Genetic variations within the GRM8 gene can potentially influence receptor function and expression, contributing to various physiological and behavioral phenotypes. Studies involving genetic manipulation, such as targeted gene deletion in mice, have provided insights into the roles of mGluR4. Mouse models with mutations in Grm8 (the mouse ortholog of GRM8) exhibit a range of phenotypes, including those affecting the nervous system, homeostasis and metabolism, growth, and behavior. genecards.orgjax.org Behavioral alterations observed in these models include decreased exploration in novel environments, increased anxiety-related responses, and impaired swimming. genecards.orgjax.org In humans, the GRM8 gene has been implicated in several conditions, including epilepsy, lung cancer, alcohol dependence, attention deficit hyperactivity disorder, and autistic disorder. genecards.orgalliancegenome.org Research in other model organisms, such as zebrafish, has also demonstrated that loss-of-function mutations in grm8a and grm8b (zebrafish orthologs) lead to distinct behavioral phenotypes, such as hypo-locomotion and an increased fear response. frontiersin.org These findings underscore the importance of mGluR4 in diverse physiological processes and suggest that genetic variations in GRM8 may contribute to the susceptibility or manifestation of various disorders.
VU0001171: A Positive Allosteric Modulator of mGluR4
This compound is a chemical compound that interacts with the mGluR4 receptor not at the primary orthosteric site where glutamate binds, but at a distinct allosteric site. patsnap.com This interaction results in a positive allosteric modulation of the receptor's activity.
As a positive allosteric modulator, this compound enhances the response of mGluR4 to its endogenous ligand, glutamate, without directly activating the receptor itself. patsnap.compatsnap.com This mechanism offers a way to potentiate the natural signaling of mGluR4. Research has characterized this compound as a potent and efficacious PAM of human mGluR4. nih.gov Studies have reported an EC50 for potentiation of 650 nM and an ability to enhance the maximum glutamate efficacy to 141%. nih.govguidetomalariapharmacology.org Notably, this compound has been shown to produce a significant leftward shift in the glutamate response curve, indicating increased potency of glutamate in the presence of the modulator. nih.gov Specifically, it has been reported to cause a 36-fold shift. nih.gov Investigations into its selectivity have indicated that this compound does not act as an antagonist at other mGluR subtypes and shows only moderate activation of mGluR1 and mGluR8 at higher concentrations. nih.gov this compound was identified through high-throughput screening and is based on a functionalized benzylidene hydrazinyl-3-methylquinazoline chemical scaffold. nih.govscribd.com
Table 2: Key Properties of this compound as an mGluR4 PAM
| Property | Value/Description | Source |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | patsnap.comnih.govguidetopharmacology.org |
| Potency (hMGLuR4, EC50) | 650 nM (6.5 x 10^-7 M) | nih.govguidetomalariapharmacology.org |
| Efficacy (% Glu Max) | 141% | nih.gov |
| Glutamate Fold Shift | 36-fold | nih.gov |
| Selectivity | Selective for mGluR4; no mGluR1 antagonist activity; moderate mGluR1/8 activation | nih.gov |
| Chemical Scaffold | Functionalized benzylidene hydrazinyl-3-methylquinazoline | nih.gov |
| Identification Method | High-Throughput Screening | nih.govscribd.com |
Disease Models and Pathophysiological Roles of mGluR4 Dysregulation
The involvement of mGluR4 in modulating glutamatergic neurotransmission makes it a significant target in understanding and potentially treating several central nervous system disorders frontiersin.orgpatsnap.com. Research utilizing disease models has shed light on the pathophysiological roles of mGluR4 dysregulation.
Parkinson's Disease
Parkinson's disease (PD) is a prominent neurological disorder characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to severe motor impairments frontiersin.orgnih.gov. A hallmark of PD is the altered glutamate transmission in the basal ganglia, a brain region critical for motor control where mGluR4 is highly expressed frontiersin.orgpatsnap.comnih.gov.
Dysregulation of dopamine (B1211576) in PD results in increased GABAergic transmission at the striatopallidal synapse within the indirect pathway of the basal ganglia nih.govfrontiersin.orgnih.gov. Activation of mGluR4 at these synapses has been shown to reduce GABA release, which is predicted to help normalize basal ganglia output and alleviate motor deficits frontiersin.orgnih.gov.
Preclinical studies in rodent models of PD have demonstrated the potential of mGluR4 activation as a therapeutic strategy frontiersin.orgnih.govnih.gov. Both orthosteric agonists and positive allosteric modulators (PAMs) of mGluR4 have shown efficacy in these models nih.govnih.gov. For instance, the mGluR4 PAM PHCCC has been shown to reverse haloperidol-induced catalepsy and reserpine-induced akinesia in rats nih.govpnas.org. Furthermore, studies with PHCCC have indicated that mGluR4 activation could potentially prevent dopaminergic neuron degeneration induced by MPTP in mice, suggesting a potential disease-modifying effect in addition to symptomatic relief nih.gov.
This compound is a reported positive allosteric modulator of human mGluR4 nih.govguidetomalariapharmacology.org. Research has characterized this compound as a potent and efficacious mGluR4 PAM, demonstrating a significant leftward shift of the glutamate response curve nih.gov. While the direct application of this compound in specific in vivo disease models is a subject of ongoing research, the broader findings with mGluR4 PAMs in PD models support the investigation of compounds like this compound for their potential therapeutic utility in this context patsnap.comnih.govnih.gov.
| mGluR4 Modulator (Example) | Effect in PD Model (Rodent) | Potential Mechanism | Source |
| PHCCC (PAM) | Reversal of catalepsy | Reduction of GABA release at striatopallidal synapse | nih.govpnas.org |
| PHCCC (PAM) | Reversal of akinesia | Normalization of basal ganglia output | nih.govpnas.org |
| PHCCC (PAM) | Prevention of DA neuron degeneration (MPTP model) | Potential neuroprotection | nih.gov |
| TAS-4 (PAM) | Alleviation of motor symptoms | Modulation of glutamatergic neurons in basal ganglia | nih.gov |
Anxiety and Depression
Dysregulation of glutamate signaling is also implicated in anxiety and depression patsnap.compatsnap.com. mGluR4's role in modulating neurotransmitter release makes it a viable target for these conditions patsnap.com. Preclinical studies using mGluR4 PAMs have shown anxiolytic and antidepressant-like effects in animal models, suggesting their potential as novel therapeutic agents patsnap.compatsnap.com.
Chronic Pain
mGluR4 modulators are being explored for their potential in managing chronic pain. The receptor's ability to modulate synaptic transmission in pain pathways positions it as a target for pain management patsnap.com. Preclinical studies indicate that mGluR4 PAMs can reduce pain sensitivity patsnap.com.
Neurodegenerative Diseases (Alzheimer's and Huntington's)
In neurodegenerative conditions like Alzheimer's and Huntington's disease, excitotoxicity due to excessive glutamate release contributes to neuronal damage patsnap.com. By enhancing mGluR4 activity, it may be possible to reduce this excitotoxicity and provide neuroprotection patsnap.com.
Multiple Sclerosis
Emerging data also implicate mGluR4 in multiple sclerosis (MS) addextherapeutics.com. Pharmacological activation of mGluR4 may represent a novel therapeutic avenue for addressing aspects of MS pathology addextherapeutics.com. An mGluR4 PAM has demonstrated a dose-dependent reduction in paralysis and relapse rate in a rodent model of MS addextherapeutics.com.
Addiction
mGluR4 regulates the release of neurotransmitters involved in reward pathways, including dopamine and glutamate. Dysregulation of these pathways is implicated in addiction tandfonline.com. Modulation of mGluR4 could potentially alter the activity of reward circuits, helping to reduce cravings and relapse in substance use disorders tandfonline.com.
The research into mGluR4 dysregulation across these diverse conditions highlights the receptor's significant physiological roles and its potential as a therapeutic target. Compounds like this compound, as mGluR4 PAMs, contribute to the pharmacological tools available to further investigate the therapeutic potential of modulating mGluR4 activity in these disease states.
Future Directions and Advanced Research Methodologies
Development of Next-Generation mGluR4 Positive Allosteric Modulators
The pursuit of improved mGluR4 PAMs is driven by the need for compounds with enhanced potency, selectivity, and pharmacokinetic profiles. Early compounds, while instrumental in validating mGluR4 as a therapeutic target, often presented limitations that next-generation modulators aim to overcome.
Strategies to Overcome SAR Challenges and Enhance Potency and Selectivity
One of the key challenges in the development of mGluR4 PAMs has been the identification of compounds with tractable structure-activity relationships (SAR). Early potent compounds, such as VU0001171, demonstrated high potency (EC₅₀ = 650 nM) and efficacy (141% Glu Max), along with a significant fold shift (36-fold) of the glutamate (B1630785) response curve in initial studies nih.gov. However, the SAR for analogues of this compound was reported as "flat," meaning that small modifications to the chemical structure resulted in a significant loss of activity, which is a common challenge encountered with some mGluR PAMs nih.govnih.gov. This highlights the difficulties in systematically optimizing these early hits.
Strategies to overcome these SAR challenges and enhance potency and selectivity involve comprehensive medicinal chemistry efforts. This includes the synthesis and evaluation of diverse chemical libraries, often guided by insights into the allosteric binding site. The goal is to identify scaffolds where structural modifications lead to predictable changes in activity, allowing for iterative optimization. Enhancing selectivity for mGluR4 over other mGluR subtypes, particularly within Group III (mGluR6, 7, and 8), is crucial to minimize off-target effects and improve the therapeutic index uni-regensburg.denih.gov. While orthosteric ligands for mGluRs often suffer from a lack of selectivity due to the conserved nature of the glutamate binding site, allosteric modulators that bind to less conserved transmembrane domains offer a promising avenue for achieving subtype selectivity uni-regensburg.denih.govacs.org.
Exploration of Diverse Chemical Scaffolds and Novel Allosteric Binding Sites
The limitations of early scaffolds like PHCCC, which exhibited deficiencies in selectivity, potency, and solubility, spurred the search for novel chemical scaffolds for mGluR4 PAMs nih.govnih.gov. High-throughput screening (HTS) campaigns have been instrumental in identifying new chemical starting points nih.govuni-regensburg.denih.gov. For example, research efforts have led to the discovery of diverse series of mGluR4 PAMs with distinct chemical structures nih.govuni-regensburg.denih.gov. Compounds like VU0155041, a cyclohexylcarboxylic acid amide, were discovered through HTS and characterized as selective mGluR4 potentiators nih.govnih.gov. ADX88178 represents another novel, potent, and selective mGluR4 PAM identified through collaborative research addextherapeutics.comclinicaltrialsarena.com.
The exploration of diverse chemical scaffolds is often coupled with investigations into novel allosteric binding sites. While the transmembrane domain is a known location for mGluR PAM binding, understanding the precise interactions and the existence of different allosteric pockets is an active area of research researchgate.netresearchgate.net. Studies exploring the relationship between the binding pockets of mGluR4 PAMs with different chemical scaffolds and their functional properties are ongoing researchgate.net. Identifying modulators that bind to distinct allosteric sites could lead to compounds with different pharmacological profiles, potentially offering advantages in terms of efficacy, biased signaling, or reduced potential for desensitization researchgate.netrsc.org.
Advanced Preclinical Characterization of mGluR4 PAMs
Beyond initial efficacy and safety assessments, advanced preclinical characterization of mGluR4 PAMs is essential to fully understand their therapeutic potential and inform clinical development. This involves investigating long-term effects, chronic modulation, and potential benefits in combination with existing therapies.
Elucidation of Long-Term Functional Outcomes and Chronic Modulation Effects
While acute studies have demonstrated the potential of mGluR4 PAMs in various disease models, understanding the long-term functional outcomes and the effects of chronic modulation is critical nih.gov. Research is focused on evaluating the sustained efficacy of mGluR4 PAMs upon chronic administration and assessing potential issues such as tolerance or receptor desensitization, although PAMs are generally hypothesized to induce less desensitization compared to orthosteric agonists nih.govscienceofparkinsons.com.
Studies in preclinical models are designed to determine if chronic mGluR4 potentiation leads to sustained symptomatic relief and potentially disease-modifying effects nih.govuni-regensburg.demichaeljfox.org. For instance, in models of Parkinson's disease, researchers are investigating whether chronic mGluR4 activation can not only alleviate motor symptoms but also exert neuroprotective effects, potentially slowing the progression of neurodegeneration uni-regensburg.detandfonline.comresearchgate.net. Chronic administration of the mGluR4 PAM VU0155041 has been shown to alleviate long-term deleterious consequences in models of chronic morphine exposure, highlighting the potential for chronic modulation to address persistent neurological changes researchgate.net.
Investigation of Combinatorial Therapeutic Approaches with mGluR4 PAMs
Exploring the potential for combinatorial therapeutic approaches is a significant area of research for mGluR4 PAMs, particularly in diseases where current treatments have limitations. In Parkinson's disease, for example, while L-DOPA is highly effective, its long-term use is associated with the development of debilitating motor complications like dyskinesias addextherapeutics.comaddextherapeutics.commichaeljfox.org.
Investigating the effects of co-administering mGluR4 PAMs with L-DOPA is crucial. Studies are evaluating whether mGluR4 PAMs can enhance the antiparkinsonian effects of lower doses of L-DOPA, thereby potentially reducing the incidence or severity of L-DOPA-induced dyskinesias michaeljfox.orgresearchgate.net. While some early studies in rodent models of L-DOPA induced dyskinesias did not show a modification of dyskinetic behaviors with mGluR4 PAMs alone or in combination with L-DOPA, other research suggests that mGluR4 PAMs might be more effective than orthosteric agonists in potentiating the anti-akinetic efficacy of low L-DOPA doses scienceofparkinsons.commichaeljfox.org. Furthermore, combining mGluR4 PAMs with other therapeutic agents, such as adenosine (B11128) receptor antagonists, is also being explored in preclinical models researchgate.net.
Expanding Therapeutic Indications for mGluR4 Modulation
Beyond the extensively studied role of mGluR4 modulation in Parkinson's disease, research is actively exploring the potential of mGluR4 PAMs for a broader range of therapeutic indications. The widespread expression of mGluR4 in various brain regions and its role in modulating both glutamatergic and GABAergic neurotransmission suggest its potential relevance in diverse neurological and psychiatric conditions nih.govaddextherapeutics.compatsnap.com.
Emerging data supports the potential utility of mGluR4 PAMs in conditions such as anxiety disorders, multiple sclerosis, neuropathic and inflammatory pain, schizophrenia, and substance use disorders addextherapeutics.comtandfonline.comresearchgate.netpatsnap.com. Preclinical studies have demonstrated anxiolytic-like effects of mGluR4 activators in rodent models addextherapeutics.comaddextherapeutics.compatsnap.com. In the context of pain, mGluR4's involvement in modulating pain signals in the spinal cord and brain suggests that enhancing its activity could provide analgesic effects, potentially with a lower risk profile compared to traditional pain medications like opioids tandfonline.compatsnap.com. Research also indicates that mGluR4 PAMs may reduce drug-seeking behavior in models of substance use disorders patsnap.com. The potential for mGluR4 PAMs to address neuroinflammation further expands their potential therapeutic applications to conditions like multiple sclerosis and other neuroinflammatory disorders addextherapeutics.comtandfonline.comresearchgate.net.
Exploring Potential in a Broader Spectrum of Neurological and Psychiatric Disorders
Research into mGluR4 PAMs, including compounds like this compound, is expanding beyond initial focuses, such as Parkinson's disease, to investigate their potential in a wider range of neurological and psychiatric conditions. tandfonline.comresearchgate.netnih.gov mGluR4's distribution throughout the central nervous system and its role in modulating synaptic function suggest potential therapeutic applications in disorders characterized by glutamatergic dysfunction. tandfonline.com
Specific areas of investigation include exploring the efficacy of mGluR4 PAMs in conditions such as:
Multiple Sclerosis: mGluR4 has been implicated in neuroinflammatory processes, which are central to multiple sclerosis pathogenesis. researchgate.netnih.gov Modulating mGluR4 activity may offer a strategy to attenuate neuroinflammation. uab.edu
Chronic Pain: mGluR4 is involved in modulating pain signals in the spinal cord and brain. tandfonline.com Enhancing its activity could potentially dampen the transmission of pain signals, suggesting a role for mGluR4 PAMs in managing neuropathic and inflammatory pain. tandfonline.com
Schizophrenia: Preclinical studies have indicated that selective mGluR4 PAMs may be effective against positive, negative, and cognitive symptoms associated with schizophrenia. researchgate.net
Anxiety and Depression: mGluR4 activation has been explored for its potential anxiolytic and antidepressant effects, supported by preclinical findings in rodent models. researchgate.netaddextherapeutics.com
Drug Addiction: Research suggests a role for mGluR4 in modulating pathways involved in drug addiction. researchgate.net
Neuroinflammatory Diseases: Generally, mGluR4 PAMs are being investigated for their potential in diseases with a neuroinflammatory basis. researchgate.netuab.edu
While Parkinson's disease has been a primary focus due to mGluR4's expression in the basal ganglia and its role in modulating motor control, the broader distribution and function of the receptor support the rationale for exploring its modulation in these additional CNS disorders. tandfonline.comaddextherapeutics.com
Investigation in Non-CNS Pathologies Where mGluR4 May Play a Role
Beyond the central nervous system, mGluR4 is also expressed peripherally, suggesting potential roles in non-CNS physiological processes and related pathologies. tandfonline.com Research is beginning to investigate the involvement of mGluR4 in these peripheral systems and the potential for mGluR4 PAMs like this compound as therapeutic agents.
Areas of emerging interest include:
Esophageal and Gastrointestinal Disorders: Preclinical studies have indicated that mGluR4 PAMs may offer protective effects in certain esophageal and gastrointestinal conditions. researchgate.net This suggests a role for mGluR4 in regulating functions within the digestive system.
Further research is needed to fully elucidate the expression patterns and functional roles of mGluR4 in various peripheral tissues and organs, which will guide future investigations into the therapeutic potential of its modulators in non-CNS diseases.
Innovations in Allosteric Modulator Discovery and Characterization
The discovery and characterization of selective and potent mGluR4 PAMs are critical for advancing research and therapeutic development. Innovations in screening and computational methodologies are playing a significant role in this process.
Refinement of High-Throughput and High-Content Screening Assays
High-throughput screening (HTS) has been instrumental in identifying initial hits for mGluR4 PAMs from large chemical libraries. acs.orgscispace.comuni-regensburg.de Refinements in HTS and the implementation of high-content screening (HCS) are enhancing the efficiency and effectiveness of discovering novel allosteric modulators.
Improvements in screening assays include:
Functional Assays: Assays that measure the potentiation of glutamate-mediated mGluR4 activity, such as calcium mobilization or cyclic AMP (cAMP) accumulation assays, are crucial for identifying PAMs. snmjournals.orgacs.org
Fluorescent Probes: The development of novel fluorescent ligands highly specific to mGluR4 allows for fluorescent in vitro assays, offering high spatial and temporal resolution and compatibility with various equipment for HTS. snmjournals.org Such probes can be displaced by mGluR4 antibodies and known PAM ligands, indicating their suitability for screening new drug candidates. snmjournals.org
Assay Sensitivity and Throughput: Continuous efforts are focused on increasing the sensitivity and throughput of these assays to screen larger libraries and detect compounds with weaker initial activity that can be optimized later.
Integration of HCS: HCS allows for the simultaneous measurement of multiple parameters within individual cells, providing richer data on compound effects beyond simple receptor activation, such as assessing compound toxicity or off-target effects early in the screening process.
These refined screening approaches facilitate the identification of diverse chemical scaffolds with mGluR4 PAM activity, providing starting points for lead optimization. uni-regensburg.de
Advancements in Computational Drug Design, Molecular Docking, and Dynamic Simulations
Computational approaches are increasingly vital in the discovery and optimization of mGluR4 allosteric modulators. Techniques such as computational drug design, molecular docking, and molecular dynamic simulations provide insights into ligand-receptor interactions and guide the design of novel compounds. nih.govnih.gov
Applications of computational methods include:
Virtual Screening: In silico high-throughput screening of chemical libraries against 3D models of the mGluR4 receptor, particularly its allosteric binding sites, can identify potential hits computationally. uni-regensburg.denih.gov
Molecular Docking: Docking studies predict the binding orientation and affinity of potential allosteric modulators within the mGluR4 allosteric site, helping to understand key interactions and prioritize compounds for synthesis and testing. csic.es
Molecular Dynamics Simulations: MD simulations provide dynamic insights into the flexibility of the receptor and the ligand-binding pocket, offering a more realistic representation of the complex and how allosteric modulators induce conformational changes that enhance orthosteric agonist binding or efficacy. nih.gov
Structure-Activity Relationship (SAR) Analysis: Computational methods assist in analyzing and predicting SAR, guiding chemical modifications to improve potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov
Homology Modeling: While crystal structures of mGluR4 itself may be limited, homology models based on related GPCRs with available structures can be used to facilitate structure-based drug design efforts. nih.gov
Proteochemometric Modeling: This approach integrates information from a family of targets and their ligands to build models that can predict activity, which is particularly useful for less explored receptors like mGluR4 where extensive data might be scarce. acs.org
These computational tools complement experimental efforts by providing mechanistic understanding and accelerating the identification and optimization of promising mGluR4 PAM candidates. nih.gov
Translational Research Paradigms and Pre-Translational Gaps
Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. For mGluR4 PAMs like this compound, this involves moving from in vitro and preclinical in vivo studies to human trials. tandfonline.comnih.govtandfonline.com However, several pre-translational gaps need to be addressed.
Key aspects and challenges in translational research for mGluR4 PAMs include:
Predictive Preclinical Models: While rodent models have been valuable in demonstrating the potential efficacy of mGluR4 PAMs in certain conditions, such as Parkinson's disease, their translational value to human outcomes requires careful consideration. nih.govuni-regensburg.declinicaltrialsarena.com Further validation of preclinical models and the development of new models that better recapitulate human disease pathology are crucial. tandfonline.com
Biomarkers: Identifying and validating biomarkers that can measure mGluR4 engagement, pathway modulation, and disease progression in humans is essential for clinical trial design and assessing therapeutic response. Translational PET imaging using mGluR4-specific radioligands is one approach being explored to assess receptor occupancy in the brain. snmjournals.orgtandfonline.comnih.govtandfonline.com
Pharmacokinetic and Pharmacodynamic (PK/PD) Relationships: Establishing clear PK/PD relationships in relevant preclinical species and ultimately in humans is necessary to inform dosing strategies and predict efficacy. nih.gov Achieving adequate brain penetration for CNS indications remains a key consideration for PAMs. researchgate.netacs.org
Understanding Allosteric Modulation in a Physiological Context: The operational model of allosterism provides a framework for understanding the parameters underlying PAM activity (e.g., potency, efficacy, cooperativity). nih.gov Translating these in vitro parameters to in vivo effects and understanding how they are influenced by endogenous glutamate levels and receptor expression in different brain regions is an ongoing area of research.
Combination Therapies: Exploring the potential for combining mGluR4 PAMs with existing therapies for various disorders may offer synergistic benefits and address limitations of current treatments. tandfonline.comresearchgate.net
Addressing Previous Clinical Trial Outcomes: The outcomes of early-stage clinical trials with mGluR4 PAMs, such as the case of foliglurax, provide valuable lessons regarding translational challenges and highlight the need for a deeper understanding of the mechanism in humans and improved patient selection strategies. tandfonline.comtandfonline.comnih.govtandfonline.com
Addressing these translational gaps through rigorous preclinical research, innovative biomarker development, and careful clinical trial design is critical for the successful development of this compound and other mGluR4 PAMs as therapeutic agents.
Q & A
Q. How can researchers synthesize and characterize VU0001171 with methodological rigor?
Methodological Answer: Synthesis protocols should include step-by-step procedures for chemical reactions, purification, and validation (e.g., HPLC, NMR, mass spectrometry). Characterization must adhere to standardized analytical workflows, such as spectral data interpretation and purity assessment (>95%). Ensure reproducibility by documenting solvent systems, temperature controls, and catalyst ratios in detail .
Q. What are the foundational criteria for designing initial dose-response experiments with this compound?
Methodological Answer: Use a pre-experimental design (e.g., single-group pretest-posttest) to establish baseline efficacy. Define concentration ranges based on prior in vitro studies, and incorporate negative/positive controls. Validate results via triplicate trials and statistical tests (e.g., ANOVA with p < 0.05) to minimize variability .
Q. How should researchers address solubility and stability challenges in this compound formulations?
Methodological Answer: Employ factorial design to test solvent combinations (e.g., DMSO, PBS) and pH levels. Monitor stability via accelerated degradation studies (40°C/75% RH) and analyze degradation products using LC-MS. Optimize formulations using response surface methodology (RSM) .
Advanced Research Questions
Q. How can factorial design optimize multi-variable experiments assessing this compound’s mechanism of action?
Methodological Answer: Implement a 2^k factorial design to evaluate interactions between variables (e.g., concentration, exposure time, cell type). Use fractional factorial designs for high-throughput screening. Analyze main and interaction effects via regression models, and validate findings with confirmatory runs .
Q. What methodological strategies resolve contradictions in this compound’s efficacy data across different assay platforms?
Methodological Answer: Apply data triangulation by cross-validating results via orthogonal assays (e.g., fluorescence-based vs. radiometric assays). Conduct meta-analysis of raw datasets to identify confounding variables (e.g., batch-to-batch variability). Use Bland-Altman plots to assess agreement between methods .
Q. How to integrate this compound’s experimental findings with existing theoretical frameworks in receptor pharmacology?
Methodological Answer: Map dose-response data to allosteric or competitive binding models using nonlinear regression (e.g., Hill equation). Compare kinetic parameters (Kd, IC50) with literature values for homologous compounds. Validate hypotheses via molecular docking simulations or site-directed mutagenesis .
Q. What advanced statistical methods are appropriate for analyzing time-dependent effects of this compound in longitudinal studies?
Methodological Answer: Use mixed-effects models to account for inter-subject variability and missing data. Apply survival analysis (e.g., Kaplan-Meier curves) for time-to-event endpoints. Validate temporal trends via wavelet transforms or autocorrelation analysis .
Ethical and Reproducibility Considerations
Q. How to ensure ethical data reporting and reproducibility in this compound research?
Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo). Document experimental deviations and outliers transparently. Use electronic lab notebooks (ELNs) for real-time audit trails .
Q. What protocols mitigate bias in blinded studies involving this compound?
Methodological Answer: Implement double-blinding for sample preparation and data analysis. Randomize treatment groups using block randomization algorithms. Validate blinding efficacy via post-study questionnaires .
Theoretical and Conceptual Integration
Q. How to align this compound’s experimental outcomes with broader conceptual models in neuropharmacology?
Methodological Answer: Construct a logic model linking molecular targets (e.g., GPCRs) to phenotypic outcomes (e.g., neuronal firing rates). Use pathway analysis tools (e.g., KEGG, Reactome) to identify upstream/downstream effectors. Test model robustness via sensitivity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
